molecular formula C15H21ClN2O2 B4442155 N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide

N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B4442155
M. Wt: 296.79 g/mol
InChI Key: FTNBJQOESHABNS-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a chloro-substituted phenyl group, and a dimethylpropanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

One common method involves the reaction of 3-chloro-2-nitroaniline with morpholine under specific conditions to form the intermediate product, which is then further reacted with 2,2-dimethylpropanoyl chloride to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

N-[3-chloro-2-(morpholin-4-yl)phenyl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-6-4-5-11(16)13(12)18-7-9-20-10-8-18/h4-6H,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBJQOESHABNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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